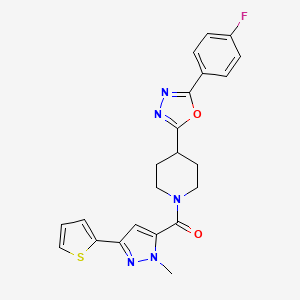

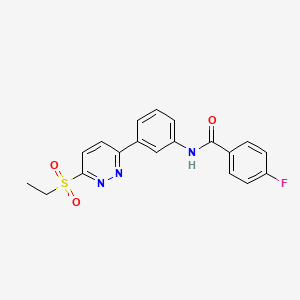

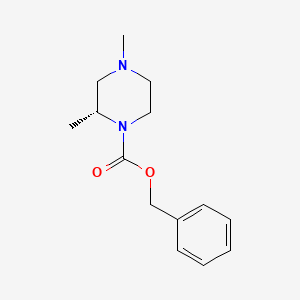

![molecular formula C20H16N2O5 B2721456 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 856832-79-6](/img/structure/B2721456.png)

2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .

Molecular Structure Analysis

The InChI code for a related compound, potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide, is 1S/C15H10BF3NO2.K/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22;/h1-8H,9H2;/q-1;+1 .科学的研究の応用

AChE Inhibition for Alzheimer's Disease

Dioxoisoindolines, including derivatives similar to the specified chemical, have been identified as potential AChE (acetylcholinesterase) inhibitors, which are crucial in the management of Alzheimer's disease. These compounds exhibit a wide range of biological activities and have shown promising results as competitive inhibitors of AChE, with low acute toxicity compared to currently approved AChE inhibitors. This suggests their potential for further development as therapeutic agents for neurodegenerative diseases (Andrade-Jorge et al., 2018).

Synthesis of Heterocycles

Isoindole-1,3-diones, which are structurally related to the compound , are synthesized through palladium-catalyzed aminocarbonylation reactions. These reactions produce 2-substituted isoindole-1,3-diones, demonstrating the versatility of these compounds in generating a variety of functional groups and tolerating methoxy, alcohol, ketone, and nitro groups. This synthesis route highlights the potential for creating diverse heterocycles for various scientific applications (Worlikar & Larock, 2008).

Tyrosinase Inhibition and Antioxidant Properties

Phthalimide derivatives, similar to the mentioned compound, have been synthesized and evaluated for their antioxidant and antityrosinase properties. These compounds show significant inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in cosmetic and dermatological research (Then et al., 2018).

Organic Cathode Materials for Li-ion Batteries

Isoindole-4,7-dione derivatives have been studied as candidates for organic cathode materials in lithium-ion batteries. Through computational strategies, certain isoindole-4,7-dione derivatives have been identified as promising for their redox behavior, indicating potential applications in energy storage technologies (Karlsson et al., 2012).

Crystal Structure and Molecular Studies

Research on isoindole-1,3-dione derivatives has also focused on understanding their crystal structure and molecular behavior, which is crucial for drug design and material science applications. Studies have revealed detailed insights into the molecular and crystal structures of these compounds, providing foundational knowledge for future applications in various fields of scientific research (Struga et al., 2007).

特性

IUPAC Name |

2-[3-(1,3-dioxoisoindol-2-yl)-2-methoxypropyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-27-12(10-21-17(23)13-6-2-3-7-14(13)18(21)24)11-22-19(25)15-8-4-5-9-16(15)20(22)26/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMISCOFLMOZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C(=O)C2=CC=CC=C2C1=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

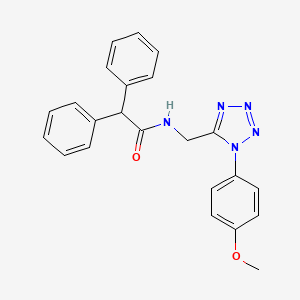

![ethyl 4-({[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2721381.png)

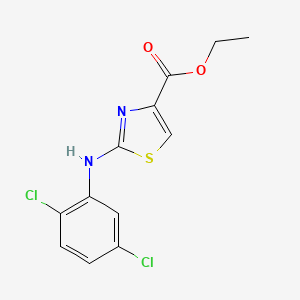

![4-[[2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2721387.png)

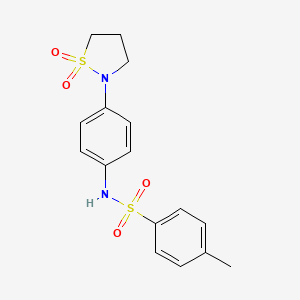

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2721389.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one](/img/structure/B2721393.png)